molecular formula C13H13ClN4O B11379189 1-(3-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea

1-(3-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea

Cat. No.: B11379189
M. Wt: 276.72 g/mol
InChI Key: ZECQSRHQJFVFON-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group and a dimethylpyrimidinyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea typically involves the reaction of 3-chloroaniline with 4,6-dimethyl-2-aminopyrimidine in the presence of a suitable coupling reagent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include carbodiimides or other activating agents that facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Agricultural Chemistry: The compound may be used in the development of agrochemicals, such as herbicides or pesticides.

    Biological Research: Researchers investigate its biological activity and potential therapeutic effects.

    Industrial Applications: It may be used in the synthesis of other chemical compounds or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-(4-methylpyrimidin-2-yl)urea
  • 1-(3-Chlorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea
  • 1-(3-Chlorophenyl)-3-(4,6-dimethylpyrimidin-5-yl)urea

Uniqueness

1-(3-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal and agricultural chemistry.

Properties

Molecular Formula

C13H13ClN4O

Molecular Weight

276.72 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea

InChI

InChI=1S/C13H13ClN4O/c1-8-6-9(2)16-12(15-8)18-13(19)17-11-5-3-4-10(14)7-11/h3-7H,1-2H3,(H2,15,16,17,18,19)

InChI Key

ZECQSRHQJFVFON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C

Origin of Product

United States

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